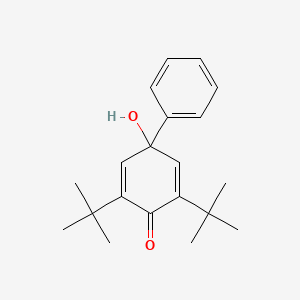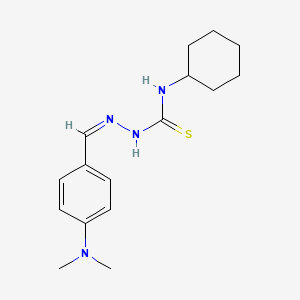
1,4-Dimethyl-2,3,5-triacetoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2,3,5-triacetoxybenzene is an organic compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol It is a derivative of benzene, characterized by the presence of three acetoxy groups and two methyl groups attached to the benzene ring
準備方法
The synthesis of 1,4-Dimethyl-2,3,5-triacetoxybenzene typically involves the acetylation of 1,4-dimethyl-2,3,5-trihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of an acidic catalyst, such as sulfuric acid . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation. The product is then purified through recrystallization.
化学反応の分析
1,4-Dimethyl-2,3,5-triacetoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 1,4-dimethyl-2,3,5-trihydroxybenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dimethyl-2,3,5-triacetoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,4-Dimethyl-2,3,5-triacetoxybenzene involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
1,4-Dimethyl-2,3,5-triacetoxybenzene can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,5-trihydroxybenzene: This compound is a precursor in the synthesis of this compound and has similar chemical properties but lacks the acetoxy groups.
This compound derivatives: Various derivatives with different substituents on the benzene ring exhibit unique chemical and biological properties.
特性
CAS番号 |
40853-36-9 |
|---|---|
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC名 |
(3,4-diacetyloxy-2,5-dimethylphenyl) acetate |
InChI |
InChI=1S/C14H16O6/c1-7-6-12(18-9(3)15)8(2)14(20-11(5)17)13(7)19-10(4)16/h6H,1-5H3 |
InChIキー |
SUMRGNMUYSMSIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1OC(=O)C)OC(=O)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)
methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
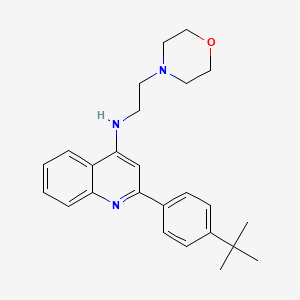

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
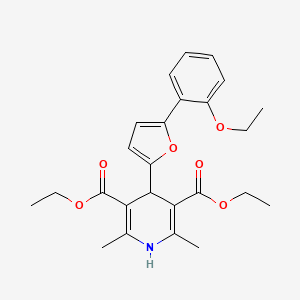
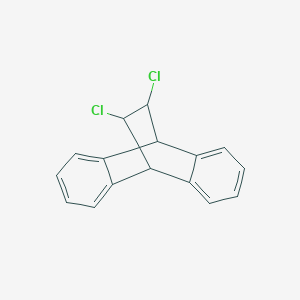

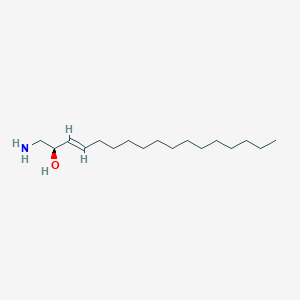
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
